N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

Description

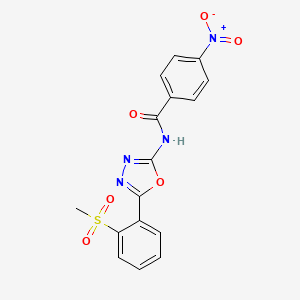

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-(methylsulfonyl)phenyl group. The 2-position of the oxadiazole is linked to a 4-nitrobenzamide moiety. This structure combines electron-withdrawing groups (nitro and methylsulfonyl) with a rigid oxadiazole scaffold, which is frequently exploited in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6S/c1-27(24,25)13-5-3-2-4-12(13)15-18-19-16(26-15)17-14(21)10-6-8-11(9-7-10)20(22)23/h2-9H,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBCMOMQAODWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-(Methylthio)benzoic Acid

The synthesis begins with the oxidation of 2-(methylthio)benzoic acid to introduce the sulfonyl group:

- Reagents : Hydrogen peroxide (30%) in glacial acetic acid.

- Conditions : Stirring at 60°C for 6 hours.

- Mechanism : Sulfur oxidation proceeds via intermediate sulfoxide formation, culminating in the sulfonyl group.

Yield : 85–90% (reported for analogous sulfonylations).

Preparation of 2-(Methylsulfonyl)benzohydrazide

Hydrazide Formation

The carboxylic acid is converted to its hydrazide derivative:

- Reagents : Thionyl chloride (SOCl₂) followed by hydrazine hydrate (NH₂NH₂·H₂O).

- Protocol :

Yield : 75–80% (isolated via filtration and recrystallization from ethanol).

Cyclization to 2-Amino-5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazole

Cyclodehydration with Phosphorus Oxychloride

The hydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring:

- Reagents : Phosphorus oxychloride (POCl₃, 3.0 equiv).

- Conditions : Reflux in anhydrous dichloromethane (DCM) for 8 hours.

- Mechanism : POCl₃ facilitates cyclodehydration by abstracting water, forming the oxadiazole ring (Fig. 1).

Yield : 70–75% (purified via silica gel chromatography, eluent: ethyl acetate/hexane 3:7).

Amidation with 4-Nitrobenzoyl Chloride

Coupling Reaction

The 2-amino group is acylated using 4-nitrobenzoyl chloride:

- Reagents : 4-Nitrobenzoyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv).

- Conditions : Stirring in dry DCM at 0°C for 1 hour, followed by room temperature for 12 hours.

- Workup : The crude product is washed with NaHCO₃ (5%) and brine, then dried over MgSO₄.

Yield : 65–70% (recrystallized from methanol/water).

Analytical Characterization

Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃N₃O₆S |

| Molecular Weight | 403.37 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (d, J = 8.8 Hz, 2H), 8.30 (s, 1H), 8.10–8.05 (m, 2H), 7.95–7.90 (m, 1H), 3.30 (s, 3H) |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1320 cm⁻¹ (SO₂) |

X-ray Crystallography (Analogous Compound)

- Dihedral Angle : 6.2° between nitro group and benzene ring.

- Hydrogen Bonding : Inversion dimers stabilize the crystal lattice (N–H···O interactions).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Diacyl Hydrazine Cyclization | High regioselectivity, scalable | Requires stoichiometric POCl₃ |

| Direct Amidation | Mild conditions, high functional tolerance | Low yield with electron-deficient amines |

Mechanistic Insights

Cyclization Pathway

The cyclodehydration mechanism involves:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Aminobenzamide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition observed | |

| Escherichia coli | Effective against multiple strains | |

| Klebsiella pneumoniae | Notable activity | |

| Pseudomonas aeruginosa | Effective inhibition |

Anti-inflammatory Activity

The compound's ability to inhibit cyclooxygenase (COX) enzymes is crucial for its anti-inflammatory properties. Studies have shown selectivity towards COX-2 over COX-1, suggesting a favorable therapeutic profile with reduced gastrointestinal side effects.

In Vitro COX Inhibition Results:

- COX-1 Inhibition : Minimal effect observed.

- COX-2 Inhibition : Significant inhibition with IC50 values indicating strong anti-inflammatory potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide. It has been tested against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) | Reference Year |

|---|---|---|

| SNB-19 | 86.61% | 2023 |

| OVCAR-8 | 85.26% | 2023 |

| NCI-H40 | 75.99% | 2023 |

| MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Industrial Production Techniques

In industrial settings, optimization of these synthetic routes is crucial for achieving higher yields and purity. Techniques such as continuous flow reactors and advanced catalytic systems are employed to enhance efficiency.

Case Studies

Several case studies have explored the biological effects and applications of this compound:

Study on Antimicrobial Activity (2024)

Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with similar molecules from the evidence:

Substituent Effects on Properties

Electron-Withdrawing Groups: The target compound’s 4-nitrobenzamide group enhances polarity and redox activity compared to the 4-methylsulfonylbenzamide in . The 2-(methylsulfonyl)phenyl substituent on the oxadiazole contributes to solubility in polar solvents, whereas the phenylsulfonylmethyl group in may favor lipid membrane penetration due to its bulkier aromatic tail.

Core Heterocycle Modifications :

- Replacing the oxadiazole with a thiazole (as in ) introduces a sulfur atom, altering electronic distribution and hydrogen-bonding capacity. Thiazoles are more rigid and may enhance binding to enzymes like kinases.

In contrast, ’s phenylsulfonylmethyl group might require sulfonation or nucleophilic substitution steps. highlights click chemistry for triazole formation, but this approach is less relevant to oxadiazoles .

Research Implications and Limitations

- Biological Activity: No direct data on the target compound’s efficacy or toxicity are available. However, nitro-containing analogs (e.g., nitrofurans) are known for antimicrobial activity, suggesting a plausible mechanism of action .

- Solubility and Stability : The nitro group may reduce solubility compared to methylsulfonyl analogs, though this could be mitigated by formulation strategies.

- Knowledge Gaps: The evidence lacks pharmacokinetic or in vitro data. Further studies should prioritize assays for enzyme inhibition or cytotoxicity.

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide is a synthetic compound that belongs to the class of oxadiazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 358.36 g/mol

- CAS Number : 23767-32-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall below 1 µg/mL, indicating strong antibacterial activity.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 7g | MRSA | 0.5 |

| 7h | E. coli | 0.3 |

| 7i | K. pneumoniae | 0.6 |

These findings suggest that this compound may exhibit similar antimicrobial efficacy due to its structural similarities to other active oxadiazole derivatives.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity towards COX-2 over COX-1 is crucial as it suggests a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | COX Inhibition (%) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| 7g | 85% | 10:1 |

| 7h | 78% | 8:1 |

This selectivity indicates that this compound could be a promising candidate for the development of new anti-inflammatory agents.

Anticancer Potential

Preliminary studies have indicated that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been shown to induce apoptosis in human cancer cell lines such as HeLa and MCF7.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole compounds for their anticancer activity. Among them, a derivative structurally related to this compound demonstrated significant cell growth inhibition in vitro with an IC50 value of approximately 10 µM against breast cancer cells.

Q & A

Q. What are the key synthetic strategies for N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide?

The synthesis typically involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions.

- Coupling reactions : Amide bond formation between the oxadiazole intermediate and nitrobenzoyl chloride, often in polar aprotic solvents (e.g., DMF or DCM) with a base like triethylamine.

- Purification : Column chromatography or recrystallization from methanol/ethanol to achieve >95% purity. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane mobile phase) .

Q. How is the compound structurally characterized to confirm purity and identity?

- Spectroscopic methods :

- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., nitro group at δ ~8.2 ppm in ¹H NMR).

- IR spectroscopy : Confirmation of amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) stretches.

Q. What in vitro biological assays are used to screen its activity?

- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs.

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.

- Enzyme inhibition : Fluorometric assays targeting acetylcholinesterase (AChE) or carbonic anhydrase, using eserine or acetazolamide as controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Substituent variation : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess impact on bioactivity.

- Oxadiazole ring modification : Compare 1,3,4-oxadiazole with 1,2,4-thiadiazole analogs to evaluate heterocycle influence.

- Pharmacophore mapping : Overlay active/inactive analogs using software like Schrödinger to identify critical functional groups .

Q. What computational approaches predict its mechanism of action?

- Molecular docking : Simulate binding to target enzymes (e.g., AChE, PDB ID: 4EY7) using AutoDock Vina. Key interactions include sulfonyl-oxygen hydrogen bonds with Tyr337 and π-π stacking of the oxadiazole ring with Trp86.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS, analyzing RMSD and binding free energies (MM-PBSA) .

Q. How should contradictory data in biological activity studies be addressed?

- Reproducibility checks : Validate assays across independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Structural analogs : Compare activity trends with derivatives (e.g., methylsulfonyl vs. morpholinosulfonyl substitutions) to isolate contributing factors.

- Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify outliers or assay-specific biases .

Methodological Considerations

- Data validation : Cross-reference spectral data (NMR, IR) with PubChem entries and computational predictions (e.g., ChemDraw simulations).

- Assay optimization : Pre-screen compounds at 10–100 µM to establish dose-response curves before full-scale testing.

- Ethical compliance : Adhere to in vitro research guidelines; avoid in vivo applications without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.